Ethyl 4-phenoxybutanoate
Overview
Description
Ethyl 4-phenoxybutanoate is a chemical compound . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .
Synthesis Analysis
The synthesis of Ethyl 4-phenoxybutanoate involves several steps. In one study, ethyl 4-bromobutyrate was added to a solution of 4-hydroxybenzaldehyde and K2CO3 in N,N-dimethylformamide (DMF) under an inert atmosphere . Another study discussed the synthesis of a related compound, ethyl ®-2-hydroxy-4-phenylbutanoate, using a biocatalyst that efficiently reduces ethyl 2-oxo-4-phenylbutanoate with high R-enantioselectivity .Molecular Structure Analysis
The molecular formula of Ethyl 4-phenoxybutanoate is C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . The structure includes an ester functional group (aliphatic) and an ether functional group (aromatic) .Physical And Chemical Properties Analysis
Ethyl 4-phenoxybutanoate has a molecular weight of 208.257 g/mol . It contains 31 bonds, including 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .Scientific Research Applications
Flavor Industry
- Application : Ethyl butanoate is well known for its value as a flavor chemical in food industries. It is naturally present in many fermented foods and with a rapid increase in demand .
- Method : Studies are trying to improve its biological production as the method has advantages over direct extraction or chemical production in the way of cost, time, and product acceptance being natural .
- Results : A total of twenty-four studies have been published in the last three decades and used lipase from different sources as biocatalyst .
Disease Diagnosis
- Application : The presence of ethyl butanoate in the dry exhaled breath could be utilized as a platform for the diagnosing of COVID-19 .
- Method : The main idea of this theoretical investigation is based on the inclusion of a cavity layer between a thin layer of Au and the well-known one-dimension photonic crystals .
- Results : The investigated results show the appearance of Tamm plasmon resonance in the reflectance spectrum of our design through the IR region .
Perfumery
- Application : Ethyl butanoate is used as a solvent in perfumery products .
- Method : It is typically used in the formulation of perfumes and to dilute other fragrances .
- Results : It helps in enhancing the overall smell of the product and is known for its fruity odor, similar to pineapple .
Plasticizer
- Application : Ethyl butanoate is used as a plasticizer for cellulose .
- Method : It is added to the material to increase its plasticity, flexibility, and reduce its viscosity .
- Results : This makes the material easier to handle and enhances its performance in the final product .
Flavor Enhancer
- Application : Ethyl butanoate is a key ingredient used as a flavor enhancer in processed orange juices .
- Method : It is added to the juice during processing to enhance the natural orange flavor .
- Results : It is used in nearly all orange juices sold in the US, including those sold as “fresh” or “concentrated" .
Fragrance Ingredient
- Application : Ethyl butanoate is one of the most common chemicals used in flavors and fragrances .
- Method : It can be used in a variety of flavors: orange (most common), cherry, pineapple, mango, guava, bubblegum, peach, apricot, fig, and plum .
- Results : In industrial use, it is also one of the cheapest chemicals, which only adds to its popularity .
Safety And Hazards
Ethyl 4-phenoxybutanoate should be handled with care. Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed . It is also recommended to store the compound in a well-ventilated place and keep the container tightly closed .
properties
IUPAC Name |
ethyl 4-phenoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVIVXBQBFMYCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278654 | |
Record name | Ethyl 4-phenoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenoxybutanoate | |
CAS RN |
2364-59-2 | |
Record name | 2364-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-phenoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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